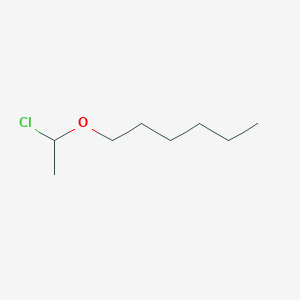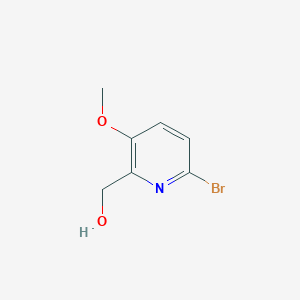
5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole is a heterocyclic compound that features a nitro group, a trifluoromethyl group, and an indazole core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable target for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with appropriate electrophiles. For instance, the reaction of 4-(trifluoromethyl)phenylhydrazine with 2-nitrobenzaldehyde under acidic conditions can yield the desired indazole core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization reactions, followed by purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in 5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole can undergo reduction to form amino derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Cyclization: The indazole core can be further functionalized through cyclization reactions with various electrophiles.
Common Reagents and Conditions
Reduction: Common reducing agents such as tin(II) chloride or iron powder in acidic conditions can be used to reduce the nitro group.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, or alkylating agents under appropriate conditions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives, which can be further functionalized.
Substituted Indazoles: Electrophilic aromatic substitution reactions yield various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for the development of new therapeutic agents.
Medicine
The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a valuable lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-3-phenyl-1H-indazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(4-(Trifluoromethyl)phenyl)-1H-indazole:
5-Amino-3-(4-(trifluoromethyl)phenyl)-1H-indazole: The amino group provides different reactivity and biological activity compared to the nitro group.
Uniqueness
5-Nitro-3-(4-(trifluoromethyl)phenyl)-1H-indazole is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical stability, reactivity, and biological activity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
1356087-78-9 |
|---|---|
Fórmula molecular |
C14H8F3N3O2 |
Peso molecular |
307.23 g/mol |
Nombre IUPAC |
5-nitro-3-[4-(trifluoromethyl)phenyl]-1H-indazole |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)9-3-1-8(2-4-9)13-11-7-10(20(21)22)5-6-12(11)18-19-13/h1-7H,(H,18,19) |
Clave InChI |
FXBLUSQBYCBCLT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)

![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13083446.png)


![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083471.png)
![1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13083476.png)




![3-(2-Methylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13083490.png)

